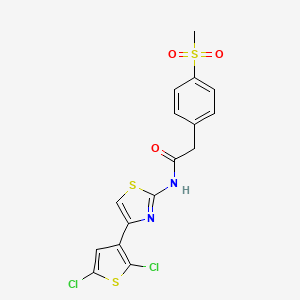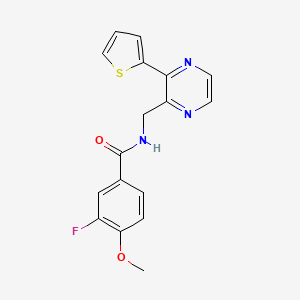
3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a selective DAT ligand, meaning that it binds specifically to DAT with high affinity. The mechanism of action of this compound involves binding to the DAT protein and inhibiting the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This increase in dopamine levels can have a range of effects on neuronal activity and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its ability to modulate dopamine levels in the brain. Studies have shown that this compound can increase locomotor activity in mice, indicating that it has a stimulant-like effect. Additionally, this compound has been shown to increase extracellular dopamine levels in the nucleus accumbens, a brain region that is involved in reward and motivation.
实验室实验的优点和局限性
One advantage of using 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide in lab experiments is its high selectivity for DAT, which allows for specific targeting of this protein. Additionally, this compound has been shown to have a long duration of action, which can be useful in studies that require sustained modulation of dopamine levels. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are many potential future directions for research on 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. One area of interest is in using this compound as a tool for studying the role of dopamine in various neurological and psychiatric disorders. Additionally, there is potential for developing new drugs based on the structure of this compound that could be used to treat these disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or risks associated with its use.
合成方法
The synthesis of 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves a series of chemical reactions that begin with the reaction of 3-(thiophen-2-yl)pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminomethyl-4-fluoroanisole and triethylamine to yield this compound. The overall yield of this synthesis method is approximately 30%.
科学研究应用
3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been shown to have potential as a tool for studying the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and is a target for many drugs used to treat psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and addiction.
属性
IUPAC Name |
3-fluoro-4-methoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-14-5-4-11(9-12(14)18)17(22)21-10-13-16(20-7-6-19-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPPRMUXNWBDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide](/img/structure/B2856700.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2856701.png)


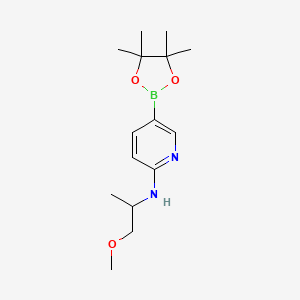



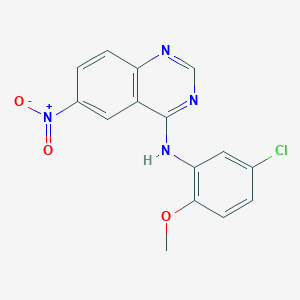
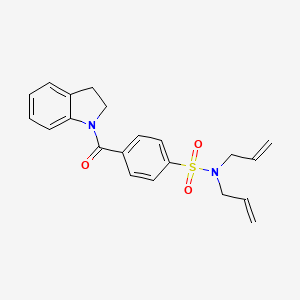
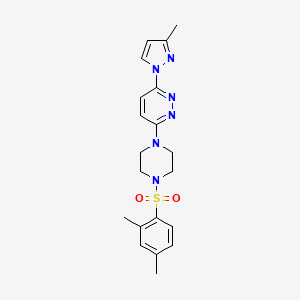
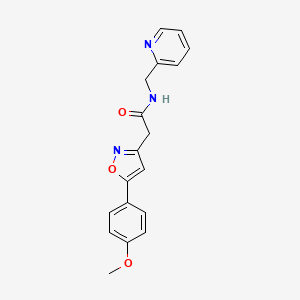
![3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2856721.png)
